molecular formula C11H11NO3 B1315495 Ethyl 2-oxoindoline-5-carboxylate CAS No. 61394-49-8

Ethyl 2-oxoindoline-5-carboxylate

Cat. No. B1315495
CAS RN: 61394-49-8
M. Wt: 205.21 g/mol
InChI Key: PESDNLMIHZQXPD-UHFFFAOYSA-N
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Description

Ethyl 2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxoindoline-5-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques, including IR, MS, 1H NMR and 13C NMR .


Chemical Reactions Analysis

Ethyl 2-oxoindoline-5-carboxylate can participate in various chemical reactions . The specific reactions and their outcomes can depend on the conditions of the reaction and the presence of other reactants .

Scientific Research Applications

Antitumor Agents

  • Scientific Field : Medicinal Chemistry, Oncology .
  • Application Summary : Ethyl 2-oxoindoline-5-carboxylate has been used in the synthesis of novel 2-oxoindoline-based acetohydrazides, which have shown notable cytotoxicity toward human cancer cell lines .
  • Methods of Application : The compounds were synthesized and then evaluated for their cytotoxic effects on cancer cell lines. The effects on cell cycle and apoptosis were also analyzed .
  • Results : Six compounds exhibited cytotoxicity equal or superior to the positive control PAC-1, the first procaspase-3 activating compound. The most potent compound was three- to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested .

Oxidative Hydroxylation

  • Scientific Field : Organic Chemistry .
  • Application Summary : Ethyl 2-oxoindoline-5-carboxylate may be involved in the process of oxidative hydroxylation of 3-substituted oxindoles .
  • Methods of Application : This process was accomplished by the activation of molecular oxygen in the air in the presence of a photocatalyst under the irradiation of visible light .
  • Results : The desired product was delivered in up to 89% yield without the addition of base or stoichiometric oxidant .

Synthesis of Alkaloids

  • Scientific Field : Organic Chemistry, Pharmacology .
  • Application Summary : Ethyl 2-oxoindoline-5-carboxylate can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
  • Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including cyclization, substitution, and others .
  • Results : Indole derivatives, both natural and synthetic, show various biologically vital properties. They have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Safety And Hazards

The safety and hazards associated with Ethyl 2-oxoindoline-5-carboxylate are not well documented. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

ethyl 2-oxo-1,3-dihydroindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESDNLMIHZQXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517470
Record name Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxoindoline-5-carboxylate

CAS RN

61394-49-8
Record name Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the compound obtained in Step A (0.1448 mol) in glacial acetic acid (700 ml) there is added powdered zinc (0.8690 mol). The two-phase mixture is stirred at 40° C. for 8 hours. The reaction mixture is filtered and the filtrate is then evaporated to dryness. The residue is stirred in water overnight and filtered and the precipitate obtained is washed with water. The product is taken up in toluene and then evaporated to dryness, and is then taken up in ether, filtered, washed with ether and then dried in vacuo at 40° C. under P2O5 to yield the title product, which is used directly in the next Step.
Name
compound
Quantity
0.1448 mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0.869 mol
Type
catalyst
Reaction Step One

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